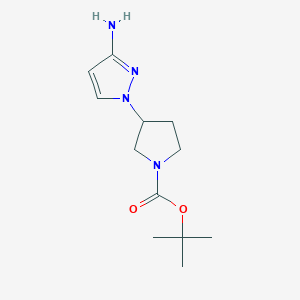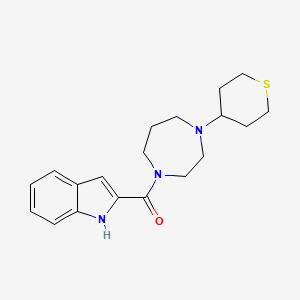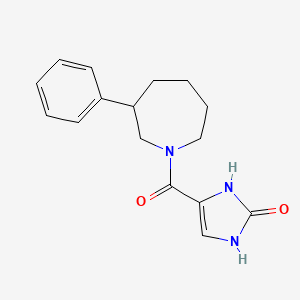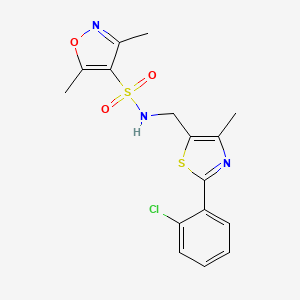
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chlorosulfonation and Sulfonyl Chloride Formation
N-Phenylmorpholine and benzothiazole derivatives, including compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, have been studied for chlorosulfonation. This process involves converting these compounds into sulfonyl chlorides, which are key intermediates for further chemical reactions. This research provides insights into the synthesis and potential applications of sulfonyl chlorides in various chemical transformations (Cremlyn et al., 1992).
Antiviral Activity
Compounds structurally related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide have been synthesized and evaluated for their antiviral activities. Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrates the potential for these compounds to exhibit antiviral properties, particularly against the tobacco mosaic virus (Chen et al., 2010).
Biological Evaluation of Sulfonamide-Derived Compounds
Sulfonamide-derived compounds, including those with structures similar to the compound , have been synthesized and evaluated for their biological activities. These activities include antibacterial, antifungal, and cytotoxic properties. Such studies highlight the potential of these compounds in the development of new therapeutic agents (Chohan & Shad, 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring
Mode of Action
It is known that phenol ethers can bind to various receptors due to their aromatic nature . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-9-14(24-16(19-9)12-6-4-5-7-13(12)17)8-18-25(21,22)15-10(2)20-23-11(15)3/h4-7,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPBORCGMGNYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

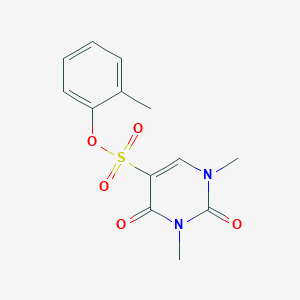
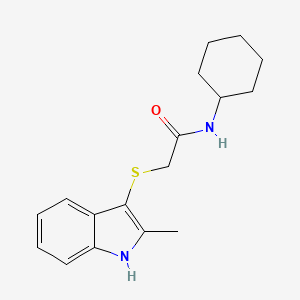
![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)
![ethyl N-[(Z)-2-cyano-3-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]prop-2-enoyl]carbamate](/img/structure/B2914124.png)
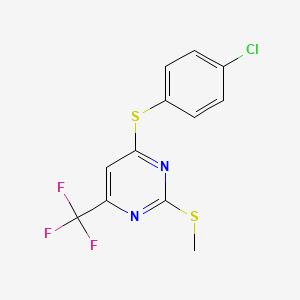

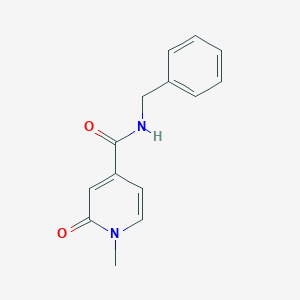
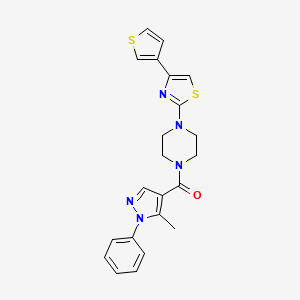
![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)
![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)
